Glucocerebrosides

Membrane biophysics Lipid polymorphism Differential scanning calorimetry

Select Glucocerebrosides by source—plant-derived, mammalian, or synthetic C16:0—as fatty acid composition dictates biological function. Only GluCer serves as the obligate stratum corneum precursor for barrier ceramide synthesis via β-glucocerebrosidase; GalCer cannot substitute. Synthetic C16:0-GluCer (Tm 87°C) offers a defined biophysical standard. Plant GluCer (rice, beet, wheat) is validated for oral skin health applications (1.2–1.8 mg/day), while authentic GluCer standards are essential for the glucosylsphingosine LC-MS/MS biomarker assay (177-fold elevation in Gaucher disease). Specify source and purity requirements at inquiry.

Molecular Formula C40H75NO9
Molecular Weight 714.0 g/mol
Cat. No. B1249061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocerebrosides
SynonymsCeramides, Glucosyl
Glucocerebrosides
Glucosyl Ceramides
Glucosylceramides
Molecular FormulaC40H75NO9
Molecular Weight714.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O
InChIInChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34?,35+,36+,37-,38+,40+/m0/s1
InChIKeyHOMYIYLRRDTKAA-BEYQCJBTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucocerebrosides (Glucosylceramides) Overview: Monoglycosylceramide Class, Composition, and Functional Niche


Glucocerebrosides (glucosylceramides, GluCer) are a major subclass of cerebrosides—neutral glycosphingolipids composed of a ceramide backbone linked via a β-glycosidic bond to a single glucose moiety [1]. In contrast to galactocerebrosides (GalCer), which dominate myelin, GluCer is the principal glycosphingolipid of non-neural tissues, particularly the stratum corneum where it constitutes a key precursor for barrier ceramides [2]. GluCer is also the only cerebroside common to plants, fungi, and animals [3].

Why Generic Cerebroside or Ceramide Substitution is Inadequate for Glucocerebroside-Dependent Applications


Cerebroside subclass identity (glucosyl vs. galactosyl) determines distinct biophysical and biological properties that preclude simple substitution. Synthetic C16:0-GluCer and C16:0-GalCer exhibit differing exothermic transition temperatures (49°C vs. 59°C) [1], reflecting divergent bilayer phase behavior. More critically, only GalCer, not GluCer or free ceramide, activates epidermal β-glucocerebrosidase—the enzyme essential for converting GluCer into barrier-forming ceramides [2]. In the stratum corneum, GluCer serves as the obligate precursor for acylceramide synthesis; direct ceramide application cannot replicate this metabolic processing [3]. Furthermore, plasma glucosylsphingosine (deacylated GluCer) is a highly specific biomarker for Gaucher disease, with no equivalent diagnostic utility for galactocerebrosides [4].

Quantitative Comparative Evidence: Glucocerebrosides vs. Galactocerebrosides and Ceramides


Exothermic Bilayer Transition Temperature: GluCer vs. GalCer

In fully hydrated synthetic cerebrosides with identical ceramide backbones (d-erythro-N-palmitoyl C18-sphingosine), C16:0-GluCer undergoes its exothermic bilayer-bilayer transition at 49°C, whereas C16:0-GalCer transitions at 59°C [1]. This 10°C difference in thermal stability reflects distinct intermolecular hydrogen bonding networks imparted by the epimeric sugar headgroup [2].

Membrane biophysics Lipid polymorphism Differential scanning calorimetry

Epidermal β-Glucocerebrosidase Activation: GalCer vs. GluCer

Topical application of GalCer to mouse epidermis increased β-glucocerebrosidase (β-GluCer'ase) activity to 155% of vehicle-treated controls (P < 0.01), while GluCer and free ceramide (Cer) produced no significant activation [1]. In cultured normal human keratinocytes, GalCer induced a 123% increase (P < 0.01) in β-GluCer'ase activity [2].

Skin barrier Enzyme activation Ceramide metabolism

Transepidermal Water Loss (TEWL) Reduction: Oral GluCer Supplementation

In a randomized, double-blind, placebo-controlled trial, oral administration of rice-derived glucosylceramide (1.2 mg/day GlcCer combined with 40 μg β-sitosterol glucoside) for 12 weeks significantly reduced cheek TEWL compared to placebo (P < 0.05) [1]. Another 8-week study with beet-derived glucosylceramide (0.6-1.8 mg/day) demonstrated dose-dependent improvements in skin elasticity (Cutometer R2 and R7 parameters) and subjective skin symptoms in women with dry skin [2].

Skin hydration Clinical trial Barrier function

Plasma Glucosylsphingosine as Gaucher Disease Biomarker

Plasma glucosylsphingosine (lyso-Gb1), the deacylated form of glucocerebroside, is elevated approximately 177-fold in type 1 Gaucher disease patients (median 230.7 nM, range 15.6-1035.2 nM) compared to normal controls (median 1.3 nM, range 0.8-2.7 nM) [1]. This biomarker is specific to glucocerebroside accumulation and correlates with established Gaucher cell markers chitotriosidase (ρ = 0.66) and CCL18 (ρ = 0.40) [2].

Lysosomal storage disorder Biomarker Clinical diagnostics

Fatty Acid Chain-Length Distribution: Tissue-Specific GluCer Composition

Glucocerebroside fatty acid composition varies markedly by source: adult rat brain GluCer contains predominantly C16-C18 fatty acids (palmitate, stearate, oleate comprising 90% of total) with negligible >C20 chains and no hydroxy fatty acids [1]; in contrast, plant (rye leaf) GluCer is enriched in very-long-chain 2-hydroxy fatty acids including 2-hydroxynervonic acid (C24:1h), 2-hydroxylignoceric acid (C24:0h), and 2-hydroxyerucic acid (C22:1h) [2].

Lipidomics Sphingolipid heterogeneity Mass spectrometry

Headgroup Packing Area: GluCer vs. GalCer in Lipid Bilayers

X-ray diffraction studies of fully hydrated synthetic cerebrosides reveal that both C16:0-GluCer and C16:0-GalCer adopt cylindrical molecular packing with a headgroup area of approximately 50 Ų, driven by rigid ceramide hydrogen bonding (trans-Δ4, amide NH/3-OH) combined with sugar hydroxyl interactions [1]. This packing geometry promotes lamellar bilayer stacking and liquid-ordered domain formation, but the epimeric sugar configuration results in a 10°C difference in chain-melting transition (87°C for GluCer vs. 85°C for GalCer) [2].

Membrane structure Lipid packing X-ray diffraction

Optimal Research and Industrial Application Scenarios for Glucocerebrosides Based on Quantitative Differentiation


Nutricosmetic Formulations for Skin Barrier Enhancement

Based on clinical evidence demonstrating significant TEWL reduction with oral rice-derived GluCer (1.2 mg/day) [7] and dose-dependent elasticity improvements with beet-derived GluCer (0.6-1.8 mg/day) [5], GluCer is the preferred cerebroside for oral skin health supplements. Plant-derived GluCer sources (rice, beet, wheat) offer scalable, non-animal procurement options with established safety profiles in human trials. GalCer is not indicated for this application, as its barrier-enhancing effects operate through enzyme activation rather than direct substrate provision.

Gaucher Disease Biomarker Assay Development and Therapeutic Monitoring

The 177-fold elevation of plasma glucosylsphingosine (deacylated GluCer) in type 1 Gaucher patients compared to controls [7] establishes GluCer-derived lyso-lipids as the most specific biomarkers for disease diagnosis and ERT monitoring. This application requires authentic GluCer standards and isotopically labeled internal standards for LC-MS/MS assay development. Galactocerebrosides have no diagnostic utility in this context.

Source-Specific Lipidomics and Membrane Biophysics Research

The marked divergence in GluCer fatty acid composition between mammalian (C16-C18 predominant, non-hydroxylated) and plant sources (C22-C24 2-hydroxy fatty acids) [7][5] necessitates source-defined procurement for lipidomics standardization and membrane model studies. Synthetic GluCer (C16:0-GluCer) with a 49°C exothermic transition and 87°C chain-melting Tm [6] provides a defined reference standard for biophysical studies, whereas natural GluCer mixtures from specific tissues offer biological relevance but compositional heterogeneity.

Stratum Corneum Lipid Model Systems for Barrier Dysfunction Research

In the stratum corneum, GluCer serves as the obligate precursor for barrier ceramides via β-glucocerebrosidase processing [7]. Unlike free ceramides, which cannot replicate this metabolic pathway, GluCer incorporation into model membrane systems enables investigation of lipid processing defects underlying barrier-impaired conditions (e.g., atopic dermatitis, lamellar ichthyosis, harlequin ichthyosis). GalCer is not a physiological substrate for this pathway and does not accumulate in barrier-deficient states.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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